4-Nitrobenzo[4,5]imidazo[1,2-a]pyridine
Overview
Description
4-Nitrobenzo[4,5]imidazo[1,2-a]pyridine is a nitrogen-containing heterocyclic compound. It is part of the benzoimidazopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of a nitro group at the 4-position enhances its reactivity and potential for various chemical transformations.
Mechanism of Action
Target of Action
The primary target of 4-Nitrobenzo[4,5]imidazo[1,2-a]pyridine is the KRAS G12C protein . This protein plays a crucial role in cell signaling pathways that control cell growth and differentiation. Mutations in this protein are often associated with various types of cancer .
Mode of Action
This compound interacts with its target through a covalent bond . This interaction results in the inhibition of the KRAS G12C protein, thereby disrupting the signaling pathways it controls .
Biochemical Pathways
The inhibition of the KRAS G12C protein affects several downstream pathways. These include the MAPK and PI3K pathways, which are involved in cell growth, survival, and differentiation . The disruption of these pathways can lead to the death of cancer cells .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and are able to reach their target sites effectively .
Result of Action
The result of the action of this compound is the inhibition of cancer cell growth. By targeting the KRAS G12C protein, this compound can effectively kill cancer cells that have this specific mutation .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the compound. Additionally, the presence of other molecules can influence the efficacy of the compound .
Biochemical Analysis
Biochemical Properties
4-Nitrobenzo[4,5]imidazo[1,2-a]pyridine is a significant compound due to its ability to bind with various living systems . Many drugs contain these moieties at their cores
Cellular Effects
Imidazo[1,2-a]pyridine derivatives have been found to have a wide range of biological activities, including antiulcer, anticonvulsant, anti-protozoal, anthelmintic, antiepileptic, antifungal, antibacterial, analgesic, antiviral, anticancer, anti-inflammatory, antituberculosis, and antitumor properties .
Molecular Mechanism
Imidazo[1,2-a]pyridine derivatives have been used as the core backbone for the development of covalent inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrobenzo[4,5]imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminopyridine with a nitro-substituted benzaldehyde, followed by cyclization in the presence of a suitable catalyst . The reaction conditions often include heating and the use of solvents like ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and efficiency. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Nitrobenzo[4,5]imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C), ethanol as solvent.
Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO) as solvent.
Oxidation: Potassium permanganate, acetone as solvent.
Major Products
Reduction: 4-Aminobenzo[4,5]imidazo[1,2-a]pyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, though less common.
Scientific Research Applications
4-Nitrobenzo[4,5]imidazo[1,2-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a core structure for the development of drugs targeting various diseases, including cancer and inflammatory conditions.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Material Science: It is explored for its potential use in organic electronics and as a fluorescent material.
Comparison with Similar Compounds
4-Nitrobenzo[4,5]imidazo[1,2-a]pyridine can be compared with other similar compounds such as:
Benzo[4,5]imidazo[1,2-a]pyrimidine: Similar structure but with a pyrimidine ring instead of a pyridine ring.
Imidazo[1,2-a]pyridine: Lacks the nitro group, leading to different reactivity and applications.
The uniqueness of this compound lies in the presence of the nitro group, which enhances its reactivity and potential for diverse chemical transformations.
Properties
IUPAC Name |
4-nitropyrido[1,2-a]benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O2/c15-14(16)10-6-3-7-13-9-5-2-1-4-8(9)12-11(10)13/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRIBVDAFKHJIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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